molecular formula C20H21FN2O2 B2941661 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955663-83-9

3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2941661
CAS No.: 955663-83-9
M. Wt: 340.398
InChI Key: WCWXTZFRGCINDI-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its fluorine atom, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of specific catalysts to ensure efficient production. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.

Biology: In biological studies, 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be employed in drug discovery and development. Its unique structure may interact with various biological targets, making it a potential candidate for therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its ability to modulate biological pathways can be explored for treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

  • 3-Fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Uniqueness: 3-Fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide stands out due to its specific structural features, such as the presence of the fluorine atom and the isobutyryl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-9-8-14-6-7-18(11-16(14)12-23)22-19(24)15-4-3-5-17(21)10-15/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWXTZFRGCINDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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